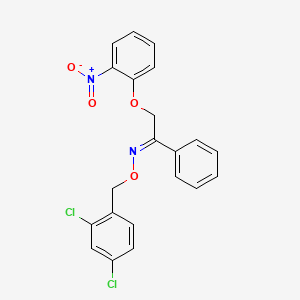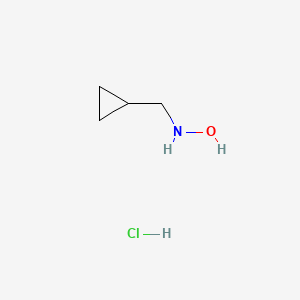
3-(Aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway and plays a vital role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.
Scientific Research Applications
Advanced Thermoelectric Materials
Research into poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives has shown promising applications in the field of thermoelectric materials. PEDOT-based materials have been systematically studied for their thermoelectric properties, demonstrating significant potential with a figure-of-merit (ZT) that can easily reach 10^-1. These findings suggest that similar thiophene-based compounds, potentially including derivatives like 3-(Aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride, might also find applications in thermoelectric devices, particularly for military and niche applications where attributes such as weight, size, and flexibility are crucial (R. Yue & Jingkun Xu, 2012).
Organic Thermoelectric Performance Enhancement
The thermoelectric performance of organic materials, such as PEDOT:PSS, has been enhanced through various treatment methods, including the use of polar organic solvents, non-ionic surfactant polymers, acids, alkalis, and reducing reagents. These treatments lead to significant improvements in the thermoelectric properties of the materials, suggesting that chemical modification and processing techniques could also be applied to other thiophene-based compounds to optimize their performance for specific applications (Zhengyou Zhu et al., 2017).
Environmental Implications and Remediation
Chlorophenols, which have been studied for their environmental impact, including as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI), highlight the importance of understanding the environmental behavior and degradation pathways of complex organic compounds. Research in this area could provide insights into the environmental stability, degradation, and potential remediation strategies for related compounds, including thiophene derivatives (Yaqi Peng et al., 2016).
Synthetic and Pharmacological Potential
The synthesis, chemical properties, and biological activity of compounds containing a sultone core, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, have been explored. These studies reveal the potential for constructing new molecular systems with attractive pharmacological properties, suggesting that compounds with complex functionalities like this compound may also hold significant synthetic and pharmacological promise (Halyna V. Hryhoriv et al., 2021).
properties
IUPAC Name |
2-[3-(aminomethyl)-1,1-dioxothiolan-3-yl]oxyethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S.ClH/c8-5-7(12-3-2-9)1-4-13(10,11)6-7;/h9H,1-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSARFPPGHDMDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1(CN)OCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

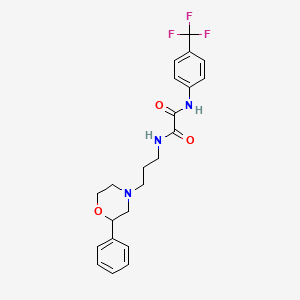
![8-(4-fluorobenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2530489.png)

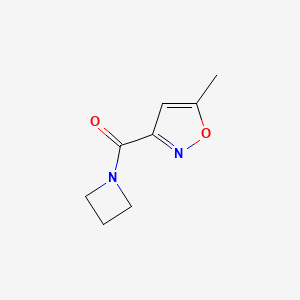
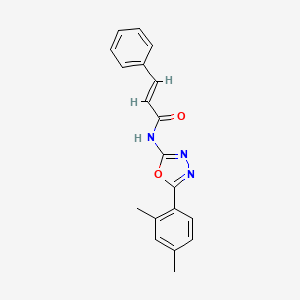
![Tert-butyl N-[[4-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2530495.png)



